Tert-butyl 7,7-dichloro-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate Tert-butyl 7,7-dichloro-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 2138112-98-6
VCID: VC7347422
InChI: InChI=1S/C10H15Cl2NO3/c1-9(2,3)16-8(14)13-4-5-15-7-6(13)10(7,11)12/h6-7H,4-5H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCOC2C1C2(Cl)Cl
Molecular Formula: C10H15Cl2NO3
Molecular Weight: 268.13

Tert-butyl 7,7-dichloro-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate

CAS No.: 2138112-98-6

Cat. No.: VC7347422

Molecular Formula: C10H15Cl2NO3

Molecular Weight: 268.13

* For research use only. Not for human or veterinary use.

Tert-butyl 7,7-dichloro-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate - 2138112-98-6

Specification

CAS No. 2138112-98-6
Molecular Formula C10H15Cl2NO3
Molecular Weight 268.13
IUPAC Name tert-butyl 7,7-dichloro-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate
Standard InChI InChI=1S/C10H15Cl2NO3/c1-9(2,3)16-8(14)13-4-5-15-7-6(13)10(7,11)12/h6-7H,4-5H2,1-3H3
Standard InChI Key JLWRJJDYEVBMPJ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCOC2C1C2(Cl)Cl

Introduction

Structural Characteristics of Bicyclic Tert-Butyl Carboxylates

Bicyclo[4.1.0]heptane Framework

The bicyclo[4.1.0]heptane system consists of a seven-membered ring fused with a cyclopropane moiety, creating a norbornane-like architecture. In the target compound, this framework is modified by the inclusion of heteroatoms: an oxygen atom at position 2 (2-oxa) and a nitrogen atom at position 5 (5-aza). The 7,7-dichloro substitution introduces two chlorine atoms at the bridgehead carbon, likely influencing electronic and steric properties .

Comparative Analysis with Bicyclo[2.2.1]heptane Derivatives

The provided search results highlight several bicyclo[2.2.1]heptane derivatives, such as tert-butyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (PubChem CID: 14117043) and tert-butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate (PubChem CID: 15240743) . These compounds share the tert-butyl carbamate (Boc) protecting group but differ in heteroatom placement and substituents.

PropertyTarget CompoundBicyclo[2.2.1] Analog (CID: 14117043) Bicyclo[2.2.1] Analog (CID: 15240743)
Bicyclo System[4.1.0][2.2.1][2.2.1]
Heteroatoms2-oxa, 5-aza2-oxa, 5-aza7-aza, 2-oxo
Substituents7,7-dichloroNone2-oxo
Molecular FormulaC₁₁H₁₅Cl₂NO₃C₁₀H₁₇NO₃C₁₁H₁₇NO₃
Molecular Weight (g/mol)304.15199.25211.26

The [4.1.0] system’s strained cyclopropane ring may enhance reactivity compared to the [2.2.1] analogs, while the dichloro substituents could modulate lipophilicity and electrophilicity .

Synthetic Routes and Functionalization

Boc Protection Strategies

The tert-butyl carbamate (Boc) group is a cornerstone in amine protection, as seen in analogs like tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate (PubChem CID: 18534910) . For the target compound, introducing the Boc group at the 5-aza position likely follows standard protocols, such as treating the free amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base .

Dichlorination at the Bridgehead

The 7,7-dichloro substitution may arise from electrophilic chlorination of a preformed bicyclo[4.1.0]heptane intermediate. Similar strategies are employed in bicyclo[2.2.1] systems, where bridgehead functionalization enhances metabolic stability and binding affinity . For example, the patent WO2009104155A1 discusses halogenation of azabicyclic cores to improve pharmacological profiles .

Physicochemical and Pharmacological Properties

Lipophilicity and Solubility

The dichloro substituents in the target compound are expected to increase lipophilicity (clogP ≈ 2.5–3.0) compared to non-halogenated analogs . This property could enhance membrane permeability but may reduce aqueous solubility, necessitating formulation strategies like salt formation or prodrug design.

Stereoelectronic Effects

The cyclopropane ring in the [4.1.0] system imposes significant angle strain, potentially increasing reactivity at adjacent positions. The 2-oxa and 5-aza heteroatoms create electron-deficient regions, which could participate in hydrogen bonding or serve as sites for further derivatization .

Challenges and Future Directions

Synthetic Accessibility

The strained [4.1.0] system poses synthetic challenges, particularly in achieving regioselective dichlorination. Advances in transition-metal catalysis, such as palladium-mediated C–H activation, could streamline access to this scaffold .

Toxicity Profiling

Halogenated compounds often face metabolic liabilities, including potential oxidative stress induction. Comparative studies with non-chlorinated analogs (e.g., PubChem CID: 14117043) are essential to deconvolute toxicity from therapeutic effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator